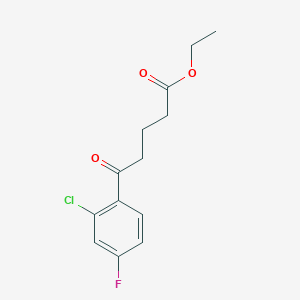

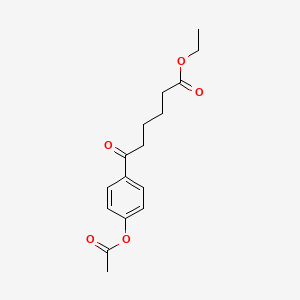

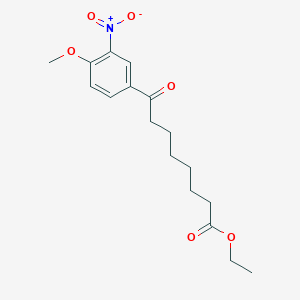

![molecular formula C14H16O5 B1326088 Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate CAS No. 951889-28-4](/img/structure/B1326088.png)

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been synthesized and its structure analyzed through methods such as single crystal X-ray diffraction, IR, 1H, and 13C NMR spectroscopy. It exhibits unique features like intramolecular hydrogen bonding and specific crystal structure properties (Marjani, 2013).

Medical Research: Pulmonary Hypertension

- Derivatives of the compound have been investigated for their role in reversing hypoxic pulmonary vasoconstriction in newborn lambs, suggesting potential therapeutic applications in pulmonary hypertension (Coe et al., 2002).

Pharmaceutical Synthesis

- Ethyl derivatives of this compound have been used in the asymmetric synthesis of intermediates for HMG-CoA reductase inhibitors, indicating their importance in cholesterol-lowering drug production (Zhou et al., 2011).

Marine Biology Research

- The compound has been isolated from marine organisms like Nigrospora sphaerica, contributing to the study of natural products and their potential applications (Zhang et al., 2009).

Agricultural Research: Insect Control

- Ethyl derivatives of this compound have shown anti-juvenile hormone activity in insects, suggesting potential applications in pest control (Fujita et al., 2005).

HIV Research

- Some derivatives have shown potential as HIV-1 NNRTIs, exhibiting significant inhibitory activity against the virus, marking an important area of research in HIV treatment (Li et al., 2020).

将来の方向性

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

特性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate | |

CAS RN |

951889-28-4 |

Source

|

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

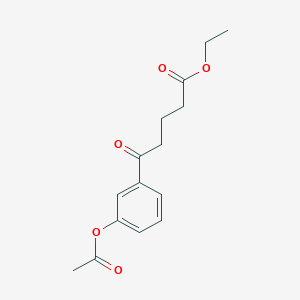

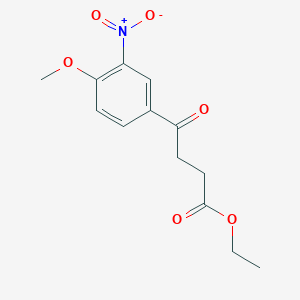

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

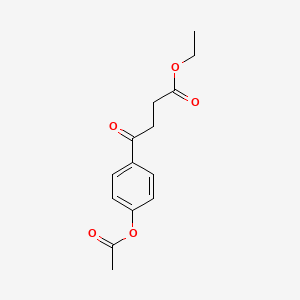

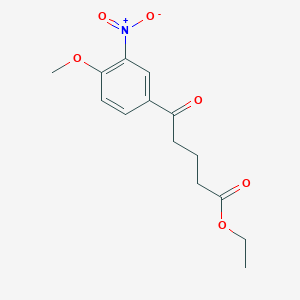

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

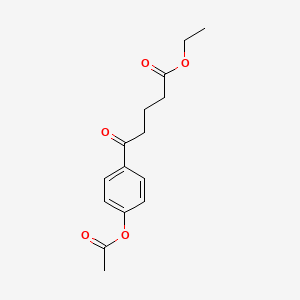

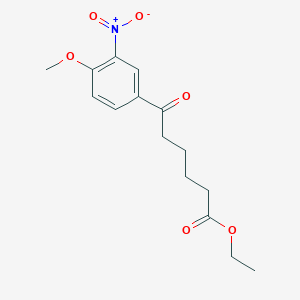

![Ethyl 6-[4-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326024.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)